molecular formula C11H14N2O B15205633 2-Methyl-indan-2-carboxylic acid hydrazide CAS No. 1414959-02-6

2-Methyl-indan-2-carboxylic acid hydrazide

Cat. No.: B15205633
CAS No.: 1414959-02-6
M. Wt: 190.24 g/mol
InChI Key: KFDLVHSISNLHEM-UHFFFAOYSA-N
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Description

2-Methyl-indan-2-carboxylic acid hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are organic compounds derived from hydrazine, where one or more hydrogen atoms are replaced by acyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-indan-2-carboxylic acid hydrazide typically involves the reaction of 2-Methyl-indan-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-Methyl-indan-2-carboxylic acid in ethanol or methanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol or methanol and dry it under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-indan-2-carboxylic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield 2-Methyl-indan-2-carboxylic acid.
  • Reduction may produce 2-Methyl-indan-2-carboxamide.
  • Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

2-Methyl-indan-2-carboxylic acid hydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-indan-2-carboxylic acid hydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or chemical reactions in synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Indan-2-carboxylic acid hydrazide: Lacks the methyl group, which may affect its reactivity and applications.

    2-Methyl-indan-2-carboxylic acid: The carboxylic acid form without the hydrazide group.

    2-Methyl-indan-2-carboxamide:

Uniqueness

2-Methyl-indan-2-carboxylic acid hydrazide is unique due to the presence of both the methyl group and the hydrazide functional group. This combination imparts specific chemical reactivity and potential for diverse applications in research and industry. The compound’s structure allows for various modifications and derivatizations, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1414959-02-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-1,3-dihydroindene-2-carbohydrazide

InChI

InChI=1S/C11H14N2O/c1-11(10(14)13-12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3,(H,13,14)

InChI Key

KFDLVHSISNLHEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1)C(=O)NN

Origin of Product

United States

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